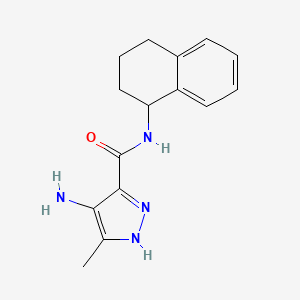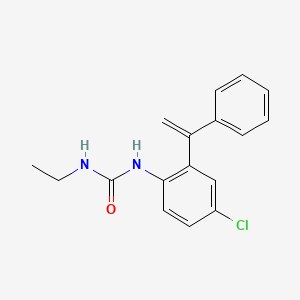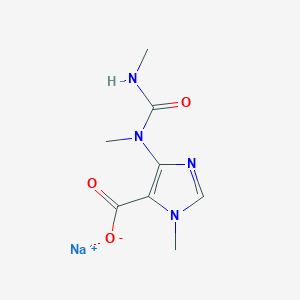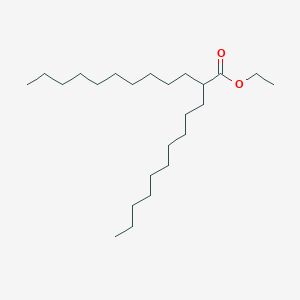
2-Decyldodecanoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyldodecanoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals. This particular ester is synthesized from 2-decyldodecanoic acid and ethanol, resulting in a compound with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Decyldodecanoic Acid Ethyl Ester can be synthesized through the esterification of 2-decyldodecanoic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Decyldodecanoic Acid+EthanolH2SO42-Decyldodecanoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The ester is then purified through distillation or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and efficiency. Industrial processes may also employ alternative catalysts and solvents to enhance the reaction rate and reduce costs.
化学反応の分析
Types of Reactions
2-Decyldodecanoic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-decyldodecanoic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-Decyldodecanoic acid and ethanol.
Reduction: 2-Decyldodecanol.
Transesterification: A different ester and ethanol.
科学的研究の応用
2-Decyldodecanoic Acid Ethyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of 2-Decyldodecanoic Acid Ethyl Ester involves its interaction with biological molecules and enzymes. As an ester, it can undergo hydrolysis to release 2-decyldodecanoic acid, which may interact with cellular pathways and molecular targets. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
2-Decyldodecanoic Acid Ethyl Ester can be compared with other esters such as:
Ethyl Acetate: A common solvent with a simpler structure.
Methyl Butanoate: Known for its fruity aroma and used in flavorings.
Octyl Ethanoate: Used in perfumes and has a pleasant fragrance.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters.
Conclusion
This compound is a versatile compound with significant applications in various fields
特性
分子式 |
C24H48O2 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC名 |
ethyl 2-decyldodecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-11-13-15-17-19-21-23(24(25)26-6-3)22-20-18-16-14-12-10-8-5-2/h23H,4-22H2,1-3H3 |
InChIキー |
MGYWXWOXEREMME-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
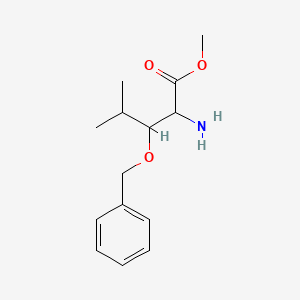
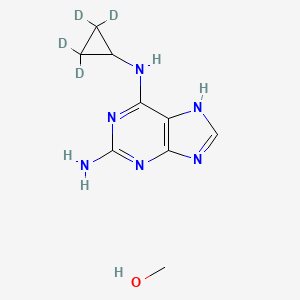

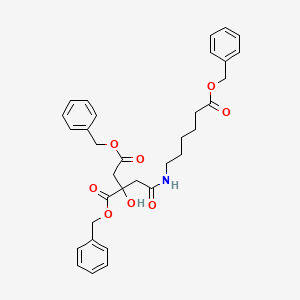
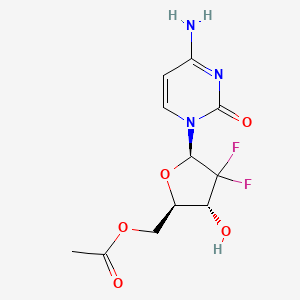
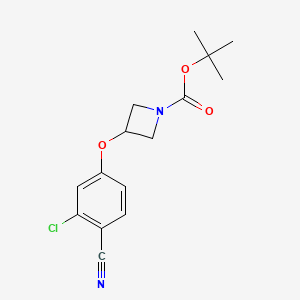
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
